Product packaging for 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-(Cat. No.:CAS No. 82222-42-2)

2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-

Cat. No.: B11871783
CAS No.: 82222-42-2
M. Wt: 238.24 g/mol
InChI Key: HMXBHQOJHVJGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of 2H-Pyran-2-one Cores in Contemporary Chemical Research

The 2H-pyran-2-one, or α-pyrone, moiety is a structural feature found in a vast number of biologically active metabolites. beilstein-journals.org This heterocyclic core is of significant interest in medicinal chemistry due to its presence in compounds with demonstrated anti-inflammatory, anticancer, antimicrobial, and anticoagulant effects. researchgate.net The conjugated system within the pyran-2-one ring imparts unique electrophilic properties and resonance stabilization, making it a reactive yet stable scaffold. researchgate.net

Researchers have extensively utilized 2H-pyran-2-ones as versatile synthons for the construction of more complex molecular architectures. Their susceptibility to nucleophilic attack at positions C-2, C-4, and C-6 allows for a variety of ring-opening and rearrangement reactions, providing pathways to diverse carbocyclic and heterocyclic systems. umich.edu Furthermore, their ability to participate as the diene component in Diels-Alder reactions has been widely explored for the synthesis of a multitude of cyclic products. umich.edusemanticscholar.org

The inherent reactivity and biological relevance of the 2H-pyran-2-one core have cemented its place as a privileged scaffold in modern drug discovery and organic synthesis. iosrjournals.org

Overview of Fused Pyranone Derivatives, with Emphasis on Naphthopyranones

The fusion of a pyran-2-one ring with other cyclic systems, particularly aromatic rings, leads to a class of compounds known as fused pyranones. This structural modification often enhances the stability and modulates the biological activity of the parent pyranone. nih.gov Common examples of fused pyranones include coumarins (benzo-fused), chromones, and xanthones.

Naphthopyranones, which feature a pyran-2-one ring fused to a naphthalene (B1677914) system, represent a significant subclass of these derivatives. The extended aromatic system of the naphthalene moiety can significantly influence the photophysical and biological properties of the molecule. nih.gov For instance, 2H-naphtho[1,2-b]pyran derivatives have been investigated for their photochemical properties, including photodimerization. nih.gov

The general structure of 2H-Naphtho[1,2-b]pyran provides the foundational framework for the title compound.

Fused Pyranone ClassCore StructureSignificance
CoumarinsBenzopyran-2-oneWidespread in nature, diverse pharmacological activities.
ChromonesBenzopyran-4-oneImportant in medicinal chemistry, exhibit various biological effects.
XanthonesDibenzopyran-4-oneFound in plants and fungi, known for antioxidant and other properties.
NaphthopyranonesNaphtho-fused pyran-2-oneExtended aromatic system, interesting photophysical and biological properties. nih.gov

Historical Development and Relevance of 3-Acyl-2H-Pyran-2-one Chemistry

While 2-pyranone-based compounds have been known for over a century, their chemistry was largely unexplored and unrecognized until after 1960. researchgate.net The introduction of an acyl group, such as an acetyl group, at the C-3 position of the 2H-pyran-2-one ring significantly influences the molecule's reactivity and has been a subject of considerable synthetic interest.

Early research into 3-acyl-2H-pyran-2-ones often focused on their synthesis and derivatization. For example, dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) has long been utilized as a versatile precursor in the synthesis of a wide variety of heterocyclic compounds. researchgate.net The reactivity of the acetyl group and the pyranone ring in dehydroacetic acid allows for its transformation into pyrroles, furans, pyridines, and other heterocyclic systems. researchgate.net

The development of one-pot synthetic methodologies for 3-acylamino derivatives of 2H-pyran-2-ones marked a significant advancement in this area. semanticscholar.org These methods often involve the reaction of compounds with an activated methylene (B1212753) or methyl group with a one-carbon building block and an N-acylglycine in acetic anhydride. semanticscholar.org Subsequent de-acylation can provide the corresponding 3-amino derivatives, which are also valuable synthetic intermediates. researchgate.net The chemistry of 3-acyl-2H-pyran-2-ones continues to be an active area of research, driven by the quest for new synthetic methods and novel bioactive molecules.

Compound NameCAS NumberMolecular FormulaParent Compound
2H-Naphtho[1,2-b]pyran230-62-6C13H10OPyran
Dehydroacetic acid520-45-6C8H8O42H-Pyran-2-one
3-Bromo-2H-pyran-2-oneNot availableC5H3BrO22H-Pyran-2-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O3 B11871783 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- CAS No. 82222-42-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82222-42-2

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-acetylbenzo[h]chromen-2-one

InChI

InChI=1S/C15H10O3/c1-9(16)13-8-11-7-6-10-4-2-3-5-12(10)14(11)18-15(13)17/h2-8H,1H3

InChI Key

HMXBHQOJHVJGDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)OC1=O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 2h Naphtho 1,2 B Pyran 2 One, 3 Acetyl and Analogues

Established Synthetic Routes to 2H-Naphthopyranone Ring Systems

The synthesis of the 2H-naphthopyranone core has been approached through a variety of strategic bond-forming reactions. These established routes provide a foundational understanding of the reactivity and assembly of this important heterocyclic motif.

Base-Promoted Cyclization and Domino Reactions

Base-promoted reactions, particularly those that proceed in a domino or cascade fashion, offer an elegant and atom-economical approach to the synthesis of complex molecules from simple precursors. In the context of pyranone synthesis, a highly efficient domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles. This process is initiated by a base-catalyzed reaction of α-aroylketene dithioacetals with malononitrile (B47326). chim.it The mechanism involves a consecutive series of addition-elimination, intramolecular cyclization, and subsequent ring-opening and closing sequences to form the desired 2H-pyranone ring. chim.itrsc.org

The plausible mechanism, in the presence of a base like potassium hydroxide (B78521), begins with the nucleophilic attack of the malononitrile anion at the β-carbon of the α-aroylketene dithioacetal. This is followed by the elimination of a methylthio group, leading to an intermediate that undergoes intramolecular O-cyclization to form a 2-imino-2H-pyran-3-carbonitrile intermediate. Subsequent hydrolysis of this imino group furnishes the final 2-oxo-2H-pyran-3-carbonitrile product. chim.itrsc.org This methodology, while demonstrated for simpler pyranones, lays the groundwork for base-promoted cyclizations that could be adapted for the synthesis of more complex naphthopyranone systems.

Tandem Michael–Dieckmann Reaction Sequences

The tandem Michael-Dieckmann reaction provides a powerful strategy for the construction of cyclic β-keto esters, which are versatile intermediates in organic synthesis. This sequence has been successfully applied to the synthesis of naphthopyranones. Specifically, the reaction of ortho-toluates with 5,6-dihydropyran-2-ones initiates a tandem Michael-Dieckmann reaction. This approach delivers substituted naphthopyranones, although the tolerance for different substituents on the ortho-toluate can be a limitation.

The reaction sequence is initiated by a Michael addition of the enolate of the ortho-toluate to the α,β-unsaturated lactone. This conjugate addition forms a diester intermediate which then undergoes an intramolecular Dieckmann condensation. The Dieckmann condensation is a base-catalyzed intramolecular reaction of diesters that results in the formation of a cyclic β-keto ester. researchgate.netmdpi.com This cyclization is particularly effective for the formation of five- and six-membered rings. The mechanism is analogous to the intermolecular Claisen condensation and involves the formation of an enolate followed by an intramolecular nucleophilic attack to close the ring. mdpi.com

Condensation Reactions Involving Naphthols and Related Precursors

A classic and widely utilized method for the synthesis of coumarins and their benzo-fused analogues is the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) or naphthol with a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of an acid catalyst. connectjournals.com The reaction of 2-naphthol (B1666908) with ethyl acetoacetate under Pechmann conditions directly leads to the formation of a 4-methyl-2H-naphtho[1,2-b]pyran-2-one derivative.

The mechanism of the Pechmann condensation is believed to initiate with the formation of a β-hydroxy ester via transesterification or reaction of the keto-group of the ester with the acid catalyst. This is followed by an electrophilic attack on the activated naphthol ring to form a C-C bond. Subsequent dehydration and cyclization lead to the final naphthopyranone product. A variety of acid catalysts have been employed for this transformation, each with its own advantages in terms of reaction conditions and yields.

CatalystReaction ConditionsYield (%)Reference
Amberlyst-15110 °C, 160 min, solvent-free60 (for a related benzocoumarin) connectjournals.com
SnCl2·2H2O80 °C, ethanolic mediumGood yields chim.it
Sulfonic-functionalized Brønsted acidic ionic liquids (BAILs-ClO4)Solvent-free, varying temperatures60-99 rsc.org
Ti(IV)-doped ZnO NPs (Zn0.925Ti0.075O)110 °C, solvent-freeHigh yields researchgate.net

Strategies for the Construction of Fused Naphthopyranone Skeletons

The construction of more complex, fused naphthopyranone skeletons often requires more sophisticated synthetic strategies. One of the most powerful methods for the formation of six-membered rings is the Diels-Alder reaction. This [4+2] cycloaddition has been employed in the synthesis of furan-fused naphthopyrones (FFNs).

A straightforward approach involves a sequential Diels-Alder reaction between a 1,3-dimethoxy-benzocyclobutenol, which serves as an o-quinodimethane precursor, and a furan-fused-α,β-unsaturated-δ-lactone. The initial cycloaddition adduct is then subjected to an oxidative aromatization using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford the final furan-fused naphthopyranone. researchgate.netconnectjournals.com This strategy allows for a convergent and stereoselective construction of these complex fused systems. The versatility of the Diels-Alder reaction allows for the introduction of various substituents on both the diene and dienophile components, enabling access to a diverse range of fused naphthopyranone analogues.

Targeted Synthetic Approaches for 3-Acetyl-2H-Naphtho[1,2-b]pyran-2-one

While the aforementioned methods provide general access to the naphthopyranone ring system, the specific introduction of an acetyl group at the 3-position often requires a more targeted approach.

Exploitation of 3-Acyl-2H-Pyran-2-one Precursors in Annelation Reactions

A highly convergent strategy for the synthesis of 3-acetyl-2H-naphtho[1,2-b]pyran-2-one involves the use of a pre-functionalized 3-acyl-2H-pyran-2-one as a diene in an annelation reaction. Specifically, a Diels-Alder reaction between a 3-acetyl-2H-pyran-2-one and a suitable dienophile that can generate a benzyne (B1209423) intermediate provides a direct route to the target molecule.

3-Acylamino-2H-pyran-2-ones are known to be effective dienes in [4+2] cycloaddition reactions. When reacted with alkynes, they lead to the formation of highly substituted anilines after the extrusion of carbon dioxide from the initial bicyclic adduct. While a direct example with 3-acetyl-2H-pyran-2-one and benzyne is not extensively documented in readily available literature, the known reactivity of 2H-pyran-2-ones suggests this is a plausible and efficient route.

Regio- and Stereoselective Synthesis Methodologies

The precise control of substituent placement (regioselectivity) and spatial arrangement (stereoselectivity) is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with specific biological functions. For naphthopyranones like 3-acetyl-2H-naphtho[1,2-b]pyran-2-one, these considerations are paramount.

Key strategies often involve annulation reactions where the pyranone ring is constructed onto a naphthalene (B1677914) framework. One of the most powerful methods for this purpose is the Diels-Alder reaction. rsc.orgresearchgate.net In this approach, a substituted 2H-pyran-2-one can act as a diene, reacting with a dienophile like an alkyne. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. rsc.org For instance, the reaction of a 3-acylamino-2H-pyran-2-one with an unsymmetrical alkyne can lead to different regioisomers, and the outcome can be predicted based on frontier molecular orbital theory and the analysis of potential zwitterionic intermediates. rsc.orgresearchgate.net

Another approach involves the Rh(III)-catalyzed C-H activation and annulation of substrates like aryl ketone O-acetyl oximes with quinones. nih.govscispace.com This methodology can produce benzo[d]naphtho[1,2-b]pyran-6-ones, which are structural isomers of the target compound. The regioselectivity in these reactions is dictated by the position of the directing group on the aryl ketone and the substitution pattern of the quinone, often favoring the less sterically hindered site. nih.gov

Stereoselective synthesis is particularly relevant when chiral centers are present in the molecule, such as in many naturally occurring naphthopyranone derivatives like semi-viriditoxin. researchgate.netfz-juelich.de Strategies for achieving stereocontrol include:

Domino Reactions: A domino–Michael–Dieckmann reaction between an α,β-unsaturated δ-lactone and an orsellinic acid derivative is a key step in the enantioselective total synthesis of naphthopyranones. fz-juelich.de

Chiral Auxiliaries and Catalysts: The use of chiral starting materials or catalysts (e.g., in Jacobsen resolution or Sharpless epoxidation) can introduce specific stereochemistry early in the synthetic sequence, which is then carried through to the final product. researchgate.net

Substrate Control: The inherent chirality of a substrate can direct the stereochemical outcome of subsequent reactions, a principle applied in the synthesis of pyranonaphthoquinones. researchgate.net

The table below summarizes key regioselective reactions applicable to the synthesis of the naphthopyranone core.

Reaction TypeReactantsCatalyst/ConditionsKey Feature
Diels-Alder Cycloaddition Substituted 2H-pyran-2-one + AlkyneThermal or High PressureRegioselectivity is governed by substituent electronics and sterics. rsc.org
Rh(III)-Catalyzed C-H Activation Aryl Ketone O-acetyl Oxime + Naphthoquinone[Cp*RhCl2]2, Benzoic Acid, MeOH, 110 °CAnnulation occurs with regioselectivity toward the less-hindered site. nih.govscispace.com
Domino–Michael–Dieckmann Annulation α,β-Unsaturated δ-lactone + Orsellinic acid derivativeBase-mediatedForms the naphthopyranone core in a controlled manner. fz-juelich.de

Green Chemistry Principles Applied to Naphthopyranone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.com In the synthesis of naphthopyranones and related coumarins, these principles are being implemented through innovative techniques like microwave-assisted synthesis and the development of environmentally benign reaction media.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture through dielectric polarization, microwave irradiation leads to rapid temperature increases, dramatically reducing reaction times from hours to minutes. nih.govscholarsresearchlibrary.com This often results in higher product yields and improved purity by minimizing the formation of side products. nih.gov

In the context of naphthopyranone synthesis, MAOS is particularly effective for condensation reactions. For the closely related coumarins, Pechmann condensation—the reaction of a phenol with a β-ketoester—is significantly accelerated under microwave irradiation. mdpi.comderpharmachemica.comrasayanjournal.co.in These reactions are often performed under solvent-free conditions, further enhancing their green credentials by eliminating volatile organic compounds (VOCs). mdpi.comnih.govtmu.edu.twnih.gov The use of solid-supported catalysts, such as silica-supported fluoroboric acid (HBF₄-SiO₂) or reusable catalysts like FeF₃ and fly ash, is common in these protocols, simplifying product isolation and catalyst recycling. mdpi.comderpharmachemica.comnih.govtmu.edu.tw

The table below details several microwave-assisted syntheses of coumarin (B35378) and naphthopyran derivatives, highlighting the green advantages of this technology.

Product TypeReactantsCatalyst/ConditionsTimeYieldGreen Advantage
Naphthopyrans Naphthol, Aldehyde, MalononitrileHBF₄-SiO₂ (catalyst), MW, Solvent-free2-5 min86-97%Solvent-free, short reaction time, high yield. nih.govtmu.edu.tw
4-Methylcoumarins Phenol, Ethyl acetoacetateFeF₃ (catalyst), MW (450W), Solvent-free3-5 min85-95%Solvent-free, efficient, excellent chemoselectivity. mdpi.com
4-Methylcoumarins Resorcinol, Ethyl acetoacetateFly Ash (catalyst), MW (300W), Solvent-free1-2 min98%Use of waste byproduct as catalyst, solvent-free. derpharmachemica.com
Coumarin-1,2,3-triazoles Alkyne-coumarin, ArylazideCu(I) catalyst, MW15-20 min80-90%High yields, reduced reaction time compared to conventional heating. nih.gov
7-Hydroxy-4-methylcoumarin Resorcinol, Ethyl acetoacetateSnCl₂·2H₂O (catalyst), MW (800W), Solvent-free260 s55%Solvent-free, rapid synthesis. rasayanjournal.co.in

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional reliance on volatile, toxic, and non-renewable organic solvents has prompted research into safer alternatives.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Methodologies have been developed for synthesizing pyran derivatives in aqueous media. For instance, the Knoevenagel condensation followed by 6π-electrocyclization to form 2H-pyran cores, including pyranocoumarin (B1669404) and pyranonaphthoquinone derivatives, can be successfully performed by heating the reactants in water at 80 °C. nih.gov

Solvent-Free Reactions , as highlighted in the MAOS section, represent the most environmentally friendly option by completely eliminating the need for a reaction medium. mdpi.comderpharmachemica.comnih.govtmu.edu.tw These reactions, often conducted by adsorbing reactants onto a solid support or simply mixing neat reactants, reduce waste and simplify product purification.

Alternative Solvents: When a solvent is necessary, the focus shifts to those with better environmental, health, and safety profiles. In the Diels-Alder synthesis of aminophthalates from 2H-pyran-2-ones, various solvents were screened to replace high-boiling-point options like decalin. mdpi.com Xylene was identified as a suitable compromise, allowing the necessary high temperatures to be reached in a sealed vessel while being less environmentally hazardous and more cost-effective than other options like n-nonane. mdpi.com The use of closed systems also enables the use of solvents with lower boiling points than would otherwise be possible, expanding the palette of greener options. mdpi.com Furthermore, novel approaches have utilized natural product extracts, such as citrus juices, as both the reaction medium and a source of natural acid catalysts for coumarin synthesis, representing a highly sustainable strategy. arabjchem.org

Chemical Reactivity and Derivatization Strategies of 2h Naphtho 1,2 B Pyran 2 One, 3 Acetyl

Nucleophilic Transformations of the 2H-Pyran-2-one Ring System

The 2H-pyran-2-one ring is susceptible to attack by various nucleophiles at several electrophilic centers. These reactions often lead to ring-opening, followed by rearrangement or recyclization to form new carbocyclic or heterocyclic systems. The presence of the electron-withdrawing acetyl group at the 3-position is expected to influence the regioselectivity of nucleophilic attack.

Ring Opening and Rearrangement Reactions

Nucleophilic attack on the 2H-pyran-2-one ring system can lead to the opening of the lactone ring. This is a common reaction pathway for 2-pyrones, often initiated by attack at the C2, C4, or C6 positions. For instance, hydroxide (B78521) ions can induce hydrolysis of the lactone to form a corresponding carboxylic acid, which may exist in equilibrium with the open-chain keto-enol form. These intermediates can then undergo further transformations or rearrangements. While specific studies on 3-acetyl-2H-naphtho[1,2-b]pyran-2-one are limited, the general reactivity of pyran-2-ones suggests that such ring-opening reactions are a fundamental aspect of its chemistry.

Reactions with Amine and Hydrazine (B178648) Nucleophiles

The reaction of 2H-pyran-2-ones with nitrogen-based nucleophiles like amines and hydrazines is a well-established method for the synthesis of various nitrogen-containing heterocycles. These reactions typically proceed via an initial nucleophilic attack on the pyran-2-one ring, leading to ring opening and subsequent intramolecular cyclization.

For example, the reaction of fused pyran-2-ones with hydrazines can lead to the formation of pyridazinone derivatives. This transformation involves the opening of the lactone ring by the hydrazine nucleophile, followed by an intramolecular condensation to form the new heterocyclic ring. Similarly, reactions with primary amines can yield pyridin-2-one derivatives. The specific outcome of these reactions is often dependent on the reaction conditions and the nature of the substituents on both the pyran-2-one and the nucleophile. In the case of 3-acetyl-2H-naphtho[1,2-b]pyran-2-one, the acetyl group offers an additional site for reaction, potentially leading to more complex reaction pathways and products. For instance, condensation of the acetyl group with a hydrazine could precede or occur in concert with the ring transformation.

NucleophileResulting Heterocycle (General)
HydrazinePyridazinone derivatives
Primary AminesPyridin-2-one derivatives
HydroxylamineIsoxazole or Pyridone derivatives

Carbanion-Induced Ring Transformations and Rearrangements

Carbanions are potent nucleophiles that can induce profound transformations in the 2H-pyran-2-one ring system. The reaction of carbanions with pyran-2-ones can lead to the formation of a variety of carbocyclic and heterocyclic compounds through ring-opening, rearrangement, and recyclization pathways.

One common reaction involves the Michael addition of a carbanion to the C4 or C6 position of the pyran-2-one ring, followed by an intramolecular cyclization. For example, the reaction of 6-aryl-2H-pyran-2-ones with carbanions generated from active methylene (B1212753) compounds can lead to the synthesis of highly functionalized benzenoid compounds. While specific examples with 3-acetyl-2H-naphtho[1,2-b]pyran-2-one are not extensively documented, the general principles of carbanion-induced ring transformations suggest that it would be a reactive substrate for such conversions, potentially leading to novel polycyclic aromatic systems.

Electrophilic Reactivity and Substitution Patterns

While the 2H-pyran-2-one ring is generally electron-deficient and thus more susceptible to nucleophilic attack, electrophilic substitution reactions can occur, particularly on the fused naphthalene (B1677914) ring. However, the acetyl group at the 3-position provides a key site for electrophilic reactions.

Selective Halogenation, Particularly at the α-Position of the Acetyl Moiety

The α-position of the acetyl group in 3-acetyl-2H-naphtho[1,2-b]pyran-2-one is activated towards electrophilic substitution, such as halogenation. This reactivity is analogous to the halogenation of ketones in the presence of an acid or base catalyst. Bromination, for instance, can be achieved using bromine in a suitable solvent. The resulting α-haloacetyl derivative is a valuable synthetic intermediate, as the halogen atom can be readily displaced by a variety of nucleophiles, enabling further derivatization of the molecule. This allows for the introduction of a wide range of functional groups at this position, leading to the synthesis of diverse heterocyclic systems. For example, 3-(2-bromoacetyl)-2H-chromen-2-one, a related compound, is a versatile precursor for the synthesis of various pyran, pyridine, thiophene, thiazole, and pyrazole (B372694) derivatives.

ReagentPosition of Halogenation
Bromine (Br₂)α-position of the acetyl group
N-Bromosuccinimide (NBS)α-position of the acetyl group

Cycloaddition Reactions Involving 2H-Pyran-2-ones

2H-Pyran-2-ones can act as dienes in Diels-Alder [4+2] cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems. The pyran-2-one ring can react with a variety of dienophiles, such as alkenes and alkynes. These reactions often proceed with high regio- and stereoselectivity.

The initial cycloaddition product is a bicyclic lactone, which can be unstable and may undergo a retro-Diels-Alder reaction to eliminate carbon dioxide, leading to the formation of a new six-membered ring. The nature of the substituents on both the pyran-2-one and the dienophile can influence the reactivity and the stability of the initial adduct. For 2H-naphtho[1,2-b]pyran-2-one derivatives, these cycloaddition reactions would provide a route to highly complex, fused aromatic and hydroaromatic ring systems. The reaction of 2H-pyran-2-ones with electron-deficient alkynes, for instance, can lead to the formation of substituted aniline (B41778) derivatives after the elimination of carbon dioxide. rsc.orgresearchgate.net

Diels-Alder Reactions with Diverse Dienophiles (e.g., Alkynes, Alkenes)

The 2H-pyran-2-one moiety embedded within the naphthopyran structure serves as a competent diene in [4+2] cycloaddition or Diels-Alder reactions. When reacting with dienophiles such as alkenes or alkynes, it typically forms an initial bicyclic adduct containing an oxabicyclo[2.2.2]octene framework. This intermediate is often unstable under the reaction conditions and readily undergoes a retro-Diels-Alder reaction to extrude carbon dioxide, leading to the formation of a new, highly substituted aromatic ring system. mdpi.com

For instance, the reaction with acetylenic dienophiles, such as dialkyl acetylenedicarboxylates, is a common strategy that, after CO2 extrusion, yields substituted phenanthrene (B1679779) or anthracene (B1667546) derivatives. researchgate.net The reaction conditions for these cycloadditions often require elevated temperatures, typically conducted in high-boiling solvents like xylene or decalin, to overcome the aromatic stabilization of the pyran-2-one system. researchgate.netnih.gov The reactivity of the dienophile plays a crucial role; electron-deficient alkynes and alkenes are particularly effective partners for these normal electron-demand Diels-Alder reactions. mdpi.com

DieneDienophile TypeTypical ConditionsIntermediateFinal Product Type
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-Alkyne (e.g., DMAD)High Temperature (e.g., reflux in xylene)Oxabicyclo[2.2.2]octadiene derivativeSubstituted Phenanthrene/Anthracene
2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-Alkene (e.g., Maleimide)High Temperature / High PressureOxabicyclo[2.2.2]octene derivativeSubstituted Dihydrophenanthrene/Anthracene

Inverse Electron Demand Diels-Alder Reactions

The presence of the electron-withdrawing 3-acetyl group decreases the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthopyranone diene system. This electronic modification makes the compound a suitable candidate for Inverse Electron Demand Diels-Alder (IEDDA) reactions. mdpi.com In this type of cycloaddition, the electron-poor diene (the naphthopyranone) reacts with an electron-rich dienophile, such as an enol ether or an enamine. scielo.br

This reaction pathway is complementary to the normal electron-demand version and expands the synthetic utility of the naphthopyranone scaffold, allowing for the construction of different sets of substituted carbocyclic and heterocyclic systems. The IEDDA reaction often proceeds under milder conditions than its normal-demand counterpart due to the smaller HOMO-LUMO energy gap between the reactants. rsc.org

Analysis of Regio- and Stereoselectivity in Cycloadditions

The regioselectivity of Diels-Alder reactions involving unsymmetrical 2H-pyran-2-one systems can be complex. mdpi.com For the 3-acetyl-2H-naphtho[1,2-b]pyran-2-one, reaction with an unsymmetrical dienophile can theoretically lead to two different regioisomers. The outcome is governed by the electronic effects of the substituents on both the diene and the dienophile. The polarization of the diene, influenced by the acetyl group and the fused naphthyl ring, directs the orientation of the dienophile in the transition state. Generally, strong electron-withdrawing groups, like the acetyl group, can significantly enhance regioselectivity compared to unsubstituted pyran-2-ones. mdpi.com

Stereoselectivity, particularly the preference for endo versus exo transition states, is a fundamental aspect of the Diels-Alder reaction. nih.gov In reactions with cyclic dienophiles, the endo product is often favored due to secondary orbital interactions, although this preference can be influenced by steric factors and the specific reaction conditions employed. beilstein-journals.org

Chemical Transformations and Functionalization of the 3-Acetyl Moiety

The acetyl group at the C-3 position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Condensation Reactions at the Acetyl Group

The methyl group of the 3-acetyl moiety is sufficiently acidic to participate in various base- or acid-catalyzed condensation reactions. For example, it can undergo Claisen-Schmidt or aldol-type condensations with aromatic or aliphatic aldehydes to yield the corresponding α,β-unsaturated ketones (chalcone analogues). mdpi.com These reactions are typically catalyzed by bases like sodium hydroxide or potassium hydroxide in an alcoholic solvent. researchgate.net

Furthermore, the acetyl group can react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form enaminones. These intermediates are valuable precursors for the synthesis of various heterocyclic systems, such as pyrazoles and isoxazoles.

ReagentReaction TypeProduct Type
Aromatic AldehydesClaisen-Schmidt Condensationα,β-Unsaturated Ketone (Chalcone Analogue)
DMF-DMACondensationEnaminone

Conversion to Hydrazone Derivatives and Related Compounds

The carbonyl group of the 3-acetyl moiety readily undergoes condensation reactions with hydrazine and its derivatives to form the corresponding hydrazones. mdpi.comnih.gov This reaction is typically carried out by refluxing the naphthopyranone with hydrazine hydrate, phenylhydrazine, or other substituted hydrazines in a protic solvent like ethanol, often with a catalytic amount of acid. nih.govnih.gov

The resulting hydrazones are stable compounds that can serve as intermediates for further synthetic elaborations. For instance, they can be cyclized to form pyrazole rings or undergo other transformations to generate a variety of nitrogen-containing heterocyclic derivatives attached to the naphthopyranone core. researchgate.net

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies for 2h Naphtho 1,2 B Pyran 2 One, 3 Acetyl

Application of Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Characterization

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. The Fourier-transform infrared (FT-IR) spectrum of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- provides significant insights into its key structural features. researchgate.net

The spectrum is characterized by several distinct absorption bands. A sharp, strong band is observed at 1739 cm⁻¹, which is indicative of the C=O stretching vibration of the lactone ring, a hallmark of the pyran-2-one system. researchgate.net Another prominent band appears at 1674 cm⁻¹, corresponding to the C=O stretching of the acetyl group at the 3-position. researchgate.net The presence of aromatic C-H bonds is confirmed by a band at 3030 cm⁻¹, while the aliphatic C-H stretching of the acetyl methyl group is observed at 2929 cm⁻¹. researchgate.net Furthermore, a strong absorption at 1209 cm⁻¹ is assigned to the C-O stretching vibration within the lactone structure. researchgate.net These characteristic frequencies collectively support the presence of the naphtho[1,2-b]pyran-2-one skeleton substituted with an acetyl group.

Detailed FT-Raman spectroscopic data for this specific compound are not widely available in the current literature. However, FT-Raman would be expected to complement the FT-IR data, particularly for the C=C bonds of the aromatic system and other symmetric vibrations.

Vibrational ModeFrequency (cm⁻¹)Functional GroupReference
Aromatic C-H Stretch3030Ar-H researchgate.net
Aliphatic C-H Stretch2929-CH₃ researchgate.net
C=O Stretch (Lactone)1739-C=O researchgate.net
C=O Stretch (Ketone)1674-C(O)CH₃ researchgate.net
C-O Stretch1209-C-O- researchgate.net

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR spectra have been reported for 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, providing a detailed map of its carbon-hydrogen framework. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum, recorded in DMSO-d₆, shows distinct signals that confirm the proposed structure. researchgate.net A singlet at 8.34 ppm is assigned to the proton at the 4-position of the coumarin (B35378) ring (H4). researchgate.net The protons of the naphthalene (B1677914) ring system appear as a series of multiplets in the aromatic region, between 7.06 and 8.56 ppm. researchgate.net A key feature is a sharp singlet observed at 2.24 ppm, which integrates to three protons and is attributed to the methyl protons of the acetyl group. researchgate.net

Chemical Shift (δ ppm)MultiplicityAssignmentReference
8.56dAr-H researchgate.net
8.34sH-4 (pyranone ring) researchgate.net
7.90-7.99mAr-H researchgate.net
7.55-7.64mAr-H researchgate.net
7.20-7.29mAr-H researchgate.net
7.06-7.14mAr-H researchgate.net
2.24s-COCH₃ researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon skeleton. The spectrum shows a signal at 196.6 ppm, characteristic of the ketone carbonyl carbon of the acetyl group. researchgate.net The lactone carbonyl carbon resonates at 153.3 ppm. researchgate.net The spectrum displays fifteen distinct signals in total, consistent with the fifteen carbon atoms in the molecule. The aromatic and pyranone carbons appear in the range of 112.9 to 150.3 ppm. researchgate.net The methyl carbon of the acetyl group is observed upfield at 30.0 ppm. researchgate.net

Chemical Shift (δ ppm)AssignmentReference
196.6C=O (Ketone) researchgate.net
153.3C=O (Lactone, C-2) researchgate.net
150.3Aromatic/Olefinic C researchgate.net
143.0Aromatic/Olefinic C (C-4) researchgate.net
135.8Aromatic C researchgate.net
132.6Aromatic C researchgate.net
131.1Aromatic C researchgate.net
129.1Aromatic C researchgate.net
125.1Aromatic C researchgate.net
124.2Aromatic C researchgate.net
119.1Aromatic/Olefinic C (C-3) researchgate.net
117.4Aromatic C researchgate.net
116.0Aromatic C researchgate.net
112.9Aromatic C researchgate.net
30.0-CH₃ researchgate.net

High-Resolution Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. Despite the availability of other spectroscopic data, specific HRMS data, such as from Electrospray Ionization (ESI-MS), for 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- were not found in the reviewed scientific literature. Such an analysis would be essential to experimentally confirm the molecular formula, C₁₅H₁₀O₃, which has a calculated exact mass of 238.06299 g/mol .

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and stereochemical details. A comprehensive search of the scientific literature and crystallographic databases did not yield a published crystal structure for 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-. Obtaining such data would unequivocally confirm the planar nature of the fused ring system and the orientation of the acetyl substituent.

Integration of Theoretical Spectroscopy (e.g., DFT-Calculated Spectra) with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is frequently used to calculate theoretical spectra that can be compared with experimental data to support structural assignments. This integrated approach can help in assigning complex vibrational modes or resolving ambiguities in NMR spectra. However, a specific study detailing DFT calculations of FT-IR, Raman, or NMR spectra for 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- and their comparison with the experimental data discussed above was not identified in the literature search. Such a theoretical investigation would be valuable for a more profound understanding of the molecule's electronic and structural properties.

Medicinal Chemistry and Biological Activity Studies: Structure Activity Relationships and Mechanistic Insights

Rational Scaffold Design and Optimization for Biological Potency

The naphthopyranone framework serves as a "privileged structure," a molecular scaffold capable of binding to multiple biological targets. Rational drug design leverages this natural precedent to create novel therapeutic agents. The design process involves strategic modifications to the core structure to enhance potency, selectivity, and pharmacokinetic properties.

The introduction of specific functional groups onto the naphthopyranone scaffold is a key strategy for modulating biological activity. The 3-acetyl group, in particular, is a critical feature. Reactivity studies on analogous compounds like 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid) show that the acetyl group functions as an electrophilic site, making it a versatile handle for synthetic modifications. researchgate.net This allows for the construction of a wide range of heterocyclic systems fused or linked to the pyranone ring, leading to diverse pharmacological profiles. researchgate.net

Furthermore, substitutions on the naphthalene (B1677914) ring system can significantly impact bioactivity. For instance, the presence and position of hydroxyl, methoxy, or halogen groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. researchgate.net The biological evaluation of various naphthopyranones has revealed an unexpected impact of ring substituents on their antiproliferative and antibacterial activities. researchgate.net

The physicochemical properties of a drug candidate, such as lipophilicity (often measured as logP), solubility, and hydrogen bonding capacity, are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The fused naphthalene component of 2H-naphtho[1,2-b]pyran-2-one provides a significant lipophilic character. This property can be finely tuned by introducing various substituents.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Naphthopyranone Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For naphthopyranone derivatives, SAR analysis helps identify the key structural features required for potency and selectivity.

The biological activity of naphthopyranone derivatives is highly dependent on the substitution pattern on both the pyranone and naphthalene rings. researchgate.net Studies on various pyran-based heterocycles have provided a general SAR framework that can be applied to this class of compounds. nih.govnih.gov

For example, in the context of antimicrobial activity, modifications to the naphthopyranone core have led to compounds with potent effects. nih.gov The replacement of a methyl group with a hydrogen atom on a related naphthopyranone scaffold was found to cause a drastic decrease in cytotoxicity but a marked enhancement in antimycobacterial activity. researchgate.net This highlights the subtle yet profound influence of substitution patterns.

The following table summarizes SAR findings for different classes of naphthopyranone and related pyranone derivatives, illustrating the impact of various substituents on biological activity.

ScaffoldSubstitutionBiological ActivityTarget/AssayReference
Naphtho-α-pyranone Dimer6,6'-linkage, various ring substituentsPotent CytotoxicityHuman cancer cell lines (e.g., MCF-7) nih.gov
Naphtho-α-pyranone Dimer6,6'-linkage, various ring substituentsPotent AntimicrobialBacillus subtilis nih.gov
3-Acetyl-chromen-2-oneFused pyrimidine (B1678525) ringsAntiproliferativeHuman cancer cell lines (e.g., HepG2) mdpi.com
Pyran DerivativesPropargylamine at C3, Phenylethyloxy at C7MAO-B Selectivity, NeuroprotectionMonoamine Oxidase-B (MAO-B) nih.gov
Pyran DerivativesBenzyl pyridinium (B92312) groupExcellent InhibitionAcetylcholinesterase nih.gov

Stereochemistry plays a pivotal role in the biological activity of many natural products, as biological systems are inherently chiral. mdpi.comresearchgate.net Many naturally occurring naphthopyranones are chiral and are often biosynthesized as a single enantiomer. nih.gov For instance, ustilaginoidins, a class of bis-naphtho-γ-pyrones, are linked with a specific (R) configuration. researchgate.net The absolute configuration of new naphtho-α-pyranones has been determined by comparing their experimental electronic circular dichroism (ECD) spectra with known analogues. nih.gov

Chirality can have a crucial impact on drug action, affecting target binding, metabolism, and cellular uptake. mdpi.com Studies on other chiral compounds have shown that different enantiomers can have significantly different binding affinities for their protein targets. mdpi.com For some molecules, a stereoselective uptake mechanism is responsible for the enhanced biological activity of one isomer over others. mdpi.com Therefore, the stereochemistry of substituents on the 2H-naphtho[1,2-b]pyran-2-one core, particularly at any chiral centers that may be present or introduced, is a critical factor to consider during drug design and development.

Elucidation of Molecular Mechanisms of Biological Action

While the precise molecular mechanisms for many naphthopyranone derivatives are still under investigation, research on this and structurally related classes of compounds has pointed to several potential modes of action. The broad spectrum of activities, from antimicrobial to anticancer, suggests that these scaffolds may interact with multiple biological targets.

One notable mechanism for a dimeric naphthopyranone, viriditoxin, is the inhibition of FtsZ, a protein essential for bacterial cell division, highlighting its potential as an antibacterial agent. nih.gov For pyran derivatives designed for neurodegenerative diseases, mechanisms include the inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases. nih.gov The potent cytotoxicity exhibited by compounds like talaroderxine C against various mammalian cancer cell lines suggests mechanisms involving the induction of apoptosis or inhibition of cell proliferation, though the specific targets remain to be fully elucidated. nih.gov Given the structural features of the 3-acetyl-2H-naphtho[1,2-b]pyran-2-one scaffold, it is plausible that its derivatives could act through similar or novel molecular pathways.

Investigation of Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase)

Research specifically detailing the enzyme inhibition mechanisms of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, particularly concerning thymidylate synthase, is not extensively documented. However, the broader class of pyran-2-one derivatives has been investigated for inhibitory activity against various enzymes. For instance, certain synthetic derivatives of 4-hydroxy-2H-pyran-2-ones have shown inhibitory effects on enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterogenesis. nih.gov The activity of these compounds is highly dependent on the nature and position of substituents on the pyran and naphthyl ring systems. The acetyl group at the 3-position of the target molecule introduces a key electrophilic site that could potentially interact with nucleophilic residues in an enzyme's active site, but specific targets have not been identified.

Analysis of Cellular and Sub-Cellular Target Interactions

The precise cellular and sub-cellular targets of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, have not been fully elucidated. However, studies on structurally related naphthopyran derivatives offer insights into potential mechanisms. For example, a series of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles have been identified as having pleiotropic (multi-target) effects, including the inhibition of the c-Myb transcription factor and destabilization of microtubules. nih.gov These actions lead to a G2/M cell cycle arrest and subsequent induction of apoptosis in cancer cells. nih.gov Whether the 3-acetyl-naphthopyran-2-one scaffold shares these or other cytotoxic mechanisms requires further dedicated investigation.

Role in Modulating Oxidative Stress Pathways

The role of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, in modulating oxidative stress pathways is not specifically described in the available literature. Many quinone-based compounds, which share some structural similarities with naphthopyranones, are known to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. mdpi.com The naphthopyranone core itself is a recognized class of secondary metabolites with a range of biological activities, including antioxidant properties in some cases. researchgate.netrsc.org The specific impact of the 3-acetyl derivative on cellular redox balance remains an area for future research.

Impact on Nucleic Acid Synthesis and Related Pathways

There is no direct evidence from the available research to suggest a specific impact of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, on nucleic acid synthesis. The process of nucleic acid synthesis involves the template-driven polymerization of deoxynucleoside triphosphates by DNA polymerase. nih.gov Compounds that interfere with this process often do so by intercalating into the DNA helix, inhibiting key enzymes like topoisomerases, or acting as nucleotide analogues. While some heterocyclic compounds can bind to DNA, the interaction profile for this specific naphthopyranone is unknown.

Exploration of Pyran-Based Scaffolds in Neurodegenerative Disease Research

The pyran scaffold, a core component of 2H-Naphtho[1,2-b]pyran-2-one, is a recurring structural motif in compounds being investigated for the treatment of neurodegenerative conditions, most notably Alzheimer's disease (AD). nih.govnih.gov AD pathology is complex, involving amyloid-beta (Aβ) plaque formation, neurofibrillary tangles composed of hyperphosphorylated tau protein, cholinergic deficit, and oxidative stress. nih.gov The structural diversity of pyran-based heterocycles, such as coumarins, chromenes, and xanthones, allows for the development of multi-target-directed ligands (MTDLs) that can address several of these pathological pathways simultaneously. nih.govresearchgate.net

Research has highlighted several pyran derivatives with potential neuroprotective activities. For example, certain coumarin-based compounds have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, thereby addressing the cholinergic deficit seen in AD. researchgate.net Other derivatives have demonstrated an ability to inhibit the formation of advanced glycation end products (AGEs) and exhibit radical scavenging activity, tackling the oxidative stress component of the disease. researchgate.net

The table below summarizes the therapeutic targets in neurodegenerative disease research that are being addressed by various pyran-based scaffolds.

Scaffold ClassTherapeutic Target in Neurodegenerative DiseaseMechanism of ActionReference
Coumarin (B35378) Cholinergic DeficitAcetylcholinesterase (AChE) Inhibition researchgate.net
Benzopyran Oxidative Stress, GlycationRadical Scavenging, Inhibition of AGE Formation researchgate.net
Flavone (B191248) Multiple PathwaysNeuroprotection via signaling pathway modulation nih.govresearchgate.net
Xanthone Multiple PathwaysGeneral neuroprotective properties nih.govresearchgate.net

The neuroprotective properties of pyran-containing compounds are a significant area of interest for researchers seeking novel therapeutic candidates for Alzheimer's disease and other related disorders. nih.govresearchgate.net The versatility of the pyran ring system makes it a privileged scaffold in medicinal chemistry for developing drugs that can combat the multifaceted nature of neurodegenerative diseases. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of 2h Naphtho 1,2 B Pyran 2 One, 3 Acetyl

Principles of Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to the formation of a stable complex. longdom.org This principle is the foundation of host-guest chemistry, where a larger 'host' molecule selectively binds a smaller 'guest' molecule. ontosight.ai The interaction is governed by the concept of molecular complementarity, meaning the host and guest must have matching shapes, sizes, and chemical properties to bind effectively, often described by the "lock and key" model. ontosight.ai

The key non-covalent interactions driving these phenomena include hydrogen bonding, π-π stacking, electrostatic forces, and van der Waals forces. For a molecule like 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, the carbonyl oxygen atoms of the pyranone and acetyl groups can act as hydrogen bond acceptors. The extensive π-electron system of the naphthyl and pyranone rings makes it a prime candidate for participating in π-π stacking and C-H...π interactions. libretexts.org Understanding these potential interactions is crucial for designing host molecules that can selectively recognize and bind this naphthopyran derivative, or conversely, for using the naphthopyran itself as a building block in larger supramolecular structures. rsc.org

Investigation of Intermolecular Interactions in Condensed Phases

The arrangement of molecules in a crystal lattice is a direct consequence of the interplay of various intermolecular forces. While specific crystallographic data for 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- is not extensively reported, detailed analyses of closely related coumarin (B35378) (benzopyran-2-one) and 3-acetylcoumarin (B160212) derivatives provide a strong basis for understanding its expected solid-state architecture. mdpi.com

Classical hydrogen bonds involving strong donors (like O-H or N-H) are absent in 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-. Therefore, its crystal packing is expected to be dominated by weaker, non-classical hydrogen bonds, primarily of the C-H...O type. mdpi.com In analogous coumarin structures, these interactions are pivotal in stabilizing the crystal lattice. mdpi.comresearchgate.net

Interaction TypeDonorAcceptorTypical Distance (D...A)Role in Structure
C-H...O Aromatic C-HCarbonyl O~3.2 - 3.5 ÅChain formation, Dimer linking
C-H...O Acetyl C-HCarbonyl O~3.2 - 3.5 ÅStabilization of local conformation

Table based on data from analogous coumarin structures.

C-H...π interactions occur when a C-H bond (the donor) points towards the electron-rich face of an aromatic π-system (the acceptor). rsc.org These interactions are a recognized force in the stabilization of crystal structures and biological systems. rsc.orgnih.gov For 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, the C-H bonds of one molecule can interact with the extensive aromatic face of the naphthyl group of a neighboring molecule.

In studies of related 3-acetylcoumarin polymorphs, C-H...π interactions were found to work in concert with C-H...O bonds to stabilize one of the crystal forms, highlighting their importance in directing molecular assembly. The geometry of these interactions typically involves the C-H bond being oriented towards the centroid of the aromatic ring, with C-centroid distances averaging around 3.9 Å. nih.gov

The large, planar aromatic surface of the naphthopyran core makes π-π stacking a significant contributor to its intermolecular interactions. nih.gov This type of interaction involves the face-to-face or offset stacking of aromatic rings, driven by a combination of electrostatic and dispersion forces. libretexts.orgstfc.ac.uk The stability and geometry of these stacks are influenced by the electronic nature of the aromatic system and any substituents.

In the crystal structures of many coumarin and flavone (B191248) derivatives, π-π stacking is a recurring motif. researchgate.net The interactions are characterized by the distance between the centroids of the interacting rings, which typically falls in the range of 3.5 to 3.8 Å. For 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, parallel-displaced or offset stacking is expected, where the rings are shifted relative to one another to minimize electrostatic repulsion and maximize attractive dispersion forces. rsc.org

Interaction TypeInteracting MoietiesTypical Centroid-Centroid Distance
π-π Stacking Naphthyl ↔ Naphthyl~3.5 - 3.8 Å
π-π Stacking Naphthyl ↔ Pyranone~3.7 - 3.9 Å

Table based on data from analogous polycyclic aromatic systems.

Research on Dimerization and Self-Aggregation Phenomena

The interplay of the non-covalent forces described above can lead to the formation of specific, ordered aggregates, starting with dimerization. nih.gov In many coumarin-based crystal structures, molecules form centrosymmetric dimers linked by pairs of C-H...O hydrogen bonds. This head-to-tail arrangement is a common and stable supramolecular synthon.

Furthermore, the photodimerization of coumarins is a well-known phenomenon where UV light induces a [2+2] cycloaddition to form a cyclobutane (B1203170) ring, linking two monomers. researchgate.netresearchgate.net While this is a covalent process, the efficiency and stereochemical outcome are often controlled by the pre-organization of monomers in the solid state or in host-guest complexes, which is governed by non-covalent interactions. mdpi.com For 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, the aggregation behavior in solution and the packing in the solid state, dictated by hydrogen bonding and π-π stacking, would be expected to influence its propensity for both non-covalent self-assembly and photochemical dimerization. DFT calculations on substituted 3-acetylcoumarins have been used to investigate the mechanisms of radical homodimerization, showing how substituents on the aromatic ring can stabilize or destabilize the formation of dimeric species. bohrium.com

Design and Synthesis of Supramolecular Assemblies

A thorough understanding of the non-covalent interactions of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, allows for its rational use as a building block (tecton) in the design of more complex supramolecular assemblies. rsc.org The predictable interaction patterns, such as C-H...O mediated dimerization and π-π stacking, can be exploited to construct specific and functional solid-state architectures.

For example, the naphthopyran unit could be incorporated into larger molecular scaffolds designed to self-assemble into helical or folded structures (foldamers). nih.gov The versatility of the naphthopyran framework has been demonstrated in the design of mechanophores, where its structure can be strategically modified to tune material properties. nih.govrsc.org Similarly, co-crystallization experiments with complementary molecules (co-formers) that can form strong hydrogen bonds or other directed interactions with the acetyl or pyranone carbonyls could lead to the synthesis of novel multi-component crystals with tailored properties. The design of host molecules, such as large macrocycles or molecular cages, with cavities complementary in size, shape, and electronic character to the naphthopyran guest could lead to new host-guest complexes with applications in sensing or molecular encapsulation. northwestern.edu

Development of Advanced Analytical Methods for 2h Naphtho 1,2 B Pyran 2 One, 3 Acetyl

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analysis of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, providing robust methods for separating it from impurities and quantifying its concentration in various matrices. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, offering high resolution and sensitivity.

A typical HPLC method for the analysis of naphthopyran derivatives involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. rdd.edu.iqresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. waters.com Isocratic elution, where the mobile phase composition remains constant, can be employed for simpler separations, while gradient elution, with a changing mobile phase composition, is often necessary for complex samples containing a wide range of components. waters.com

For the purity assessment of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, a high-resolution HPLC method can be developed. The peak area of the main compound relative to the total peak area of all components in the chromatogram provides a measure of its purity. Quantification is achieved by creating a calibration curve using standards of known concentrations. The concentration of the analyte in a sample is then determined by comparing its peak area to the calibration curve. uci.edu

Table 1: Illustrative HPLC Method Parameters for the Analysis of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 60% B2-15 min: 60-95% B15-20 min: 95% B20-22 min: 95-60% B22-25 min: 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Retention Time ~12.5 min

Table 2: Representative Purity and Quantification Data from HPLC Analysis

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Standard 112.52125,48010-
Standard 212.51251,32020-
Standard 312.53502,15040-
Sample A12.52378,96030.299.5
Sample B12.51188,74015.198.9

Spectrophotometric Techniques for Detection and Characterization (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the initial detection and characterization of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by the compound. Naphthopyran derivatives typically exhibit characteristic absorption spectra due to their conjugated systems. researchgate.netrsc.org

The UV-Vis spectrum of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- is expected to show distinct absorption maxima (λmax) that can be used for its identification. The absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. This relationship allows for the quantitative analysis of the compound, although it is generally less specific than chromatographic methods. Careful analysis of the spectral data can provide insights into the electronic transitions within the molecule. rsc.org

Table 3: Expected UV-Vis Spectral Data for 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- in Methanol (B129727)

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Corresponding Electronic Transition
~254~25,000π → π
~320~15,000π → π
~365~8,000n → π*

Application of Hyphenated Techniques for Complex Mixture Analysis

For the analysis of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- in complex mixtures, such as reaction monitoring or in biological matrices, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples HPLC with a mass spectrometer. digitellinc.commdpi.com This allows for the separation of the target compound from a complex matrix, followed by its highly specific detection and structural elucidation based on its mass-to-charge ratio (m/z). nih.gov Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed depending on the polarity and thermal stability of the analyte. nih.gov Tandem mass spectrometry (MS/MS) can further provide detailed structural information through fragmentation analysis. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable derivatives of the compound. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.

The use of these hyphenated techniques provides a high degree of confidence in the identification and quantification of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, even at trace levels in complex samples.

Table 4: Representative LC-MS Parameters for the Analysis of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-

ParameterValue
LC System UHPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B1-8 min: 5-95% B8-10 min: 95% B10-10.1 min: 95-5% B10.1-12 min: 5% B
Flow Rate 0.4 mL/min
MS System Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Fragmentor Voltage 120 V
Mass Range 50-1000 m/z
Expected [M+H]⁺ 267.0708

Reaction Kinetics and Thermodynamic Studies of 2h Naphtho 1,2 B Pyran 2 One, 3 Acetyl Transformations

Determination of Reaction Rates and Kinetic Orders

The determination of reaction rates and kinetic orders for transformations of 2H-naphthopyran-2-ones involves monitoring the change in concentration of reactants or products over time. While specific rate constants for 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- are not extensively documented in publicly available literature, the general reactivity of the 2H-pyran-2-one scaffold suggests several possible reactions. The pyran-2-one ring system is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which can lead to ring-opening and rearrangement reactions. clockss.org The rate of these reactions would be influenced by the nature of the nucleophile, solvent, and temperature.

Furthermore, 2H-pyran-2-ones can participate as dienes in Diels-Alder reactions, typically requiring harsh thermal conditions. mdpi.comnih.gov The kinetics of such cycloadditions would likely follow second-order rate laws, dependent on the concentration of both the naphthopyran and the dienophile.

Table 1: Representative Reaction Types and Expected Kinetic Behavior for 2H-Naphtho[1,2-b]pyran-2-one Derivatives

Reaction Type Typical Reagents Expected Kinetic Order Influencing Factors
Nucleophilic Ring Opening Amines, Hydrazines, Hydroxides Second-Order Nucleophile strength, Solvent polarity, Temperature
Diels-Alder Cycloaddition Alkenes, Alkynes (Dienophiles) Second-Order Temperature, Dienophile electronics
Photodimerization UV Light Complex (often zero-order in solution) Light intensity, Wavelength, Concentration

| Thermal Decomposition | High Heat | First-Order | Temperature, Molecular structure |

Kinetic Investigations of Photochemical Transformations

Naphthopyrans are well-known for their photochromic properties, and their photochemical transformations are a significant area of kinetic study. Upon irradiation with UV light, the pyran ring of 2H-Naphtho[1,2-b]pyran can undergo a reversible ring-opening reaction to form colored, open-ring isomers known as photomerocyanines. researchgate.netresearchgate.net

A key photochemical reaction for 2H-Naphtho[1,2-b]pyran is solid-state [2+2] photodimerization. nih.gov Irradiation of the crystalline compound can lead to the formation of a cyclobutane (B1203170) ring between two monomer units. This dimerization can be reversed through a retro [2+2] cycloaddition by irradiating a solution of the photodimer. nih.gov Interestingly, the photochemical pathway can be solvent-dependent; irradiation in methanol (B129727) has been shown to yield rearranged 2,5-dihydro-1-benzoxepin dimers instead. nih.gov

The kinetics of these processes are critical. The rate of coloration (ring-opening) and the rate of fading (ring-closure) are key parameters. The fading process, or thermal reversion to the closed form, typically follows first-order kinetics. However, photodegradation can also occur, often involving oxygen, which leads to an irreversible loss of photochromic properties. researchgate.net

Analysis of Thermal Reaction Pathways and Stability

The thermal stability of the 2H-Naphtho[1,2-b]pyran-2-one ring system is generally high. mdpi.com Transformations such as Diels-Alder cycloadditions, where the pyran-2-one acts as a diene, often require high temperatures (e.g., 190 °C in xylene) to achieve significant conversion rates. mdpi.comnih.gov This indicates a substantial thermal barrier to reactions that disrupt the core heterocyclic structure.

However, under the influence of strong nucleophiles, the pyran-2-one ring can undergo ring-opening, even under less extreme thermal conditions. clockss.orgresearchgate.net These reactions typically proceed via nucleophilic attack on one of the electrophilic carbon centers of the ring. clockss.org

At very high temperatures, thermal decomposition becomes the dominant pathway. Computational studies on related dihydropyran structures show a concerted mechanism involving a six-membered cyclic transition state, leading to fragmentation of the molecule. mdpi.com For 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, decomposition would likely involve the cleavage of the pyran ring and potential side-chain reactions.

Elucidation of Activation Parameters (e.g., Activation Energy, Enthalpy, Entropy)

Activation parameters quantify the energy requirements and molecular ordering of a reaction's transition state. While specific experimental values for 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- are scarce, computational studies on analogous structures provide valuable estimates.

For the thermal decomposition of dihydropyran derivatives, activation energies (Ea) have been calculated to be in the range of 202-219 kJ·mol⁻¹. mdpi.com The activation free energy (ΔG‡) for these reactions is influenced by substituents on the pyran ring, with methyl groups generally lowering the energy barrier. mdpi.com For Diels-Alder reactions involving 2H-pyran-2-ones, the activation Gibbs free energies have also been computed, showing significant energy barriers that align with the need for high reaction temperatures. mdpi.com

Table 2: Computed Activation Parameters for Thermal Decomposition of Related Dihydropyran Compounds at 600 K

Compound Activation Energy (Ea) (kJ·mol⁻¹) Activation Enthalpy (ΔH‡) (kJ·mol⁻¹) Activation Entropy (ΔS‡) (J·mol⁻¹·K⁻¹) Activation Free Energy (ΔG‡) (kJ·mol⁻¹)
3,6-dihydro-2H-pyran 219 214 -13.0 196
4-methyl-3,6-dihydro-2H-pyran 210 205 -16.2 190
2,6-dimethyl-3,6-dihydro-2H-pyran 202 197 -14.6 183

Data sourced from a computational study on related pyran structures. mdpi.com

These data suggest that the activation energy for the thermal decomposition of the naphthopyran ring would be similarly high, confirming its thermal stability.

Computational Kinetic Modeling and Simulation

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers powerful tools to model the kinetics of 2H-Naphtho[1,2-b]pyran-2-one transformations. mdpi.com DFT calculations can be used to map potential energy surfaces for reactions, identifying transition state structures and calculating activation barriers. mdpi.com This allows for the prediction of reaction pathways and rates.

For instance, computational models have been used to:

Predict Reactivity: Molecular electrostatic potential maps can identify the most likely sites for nucleophilic or electrophilic attack. mdpi.com

Elucidate Mechanisms: The step-by-step mechanism of complex reactions, such as thermal decomposition or cycloadditions, can be modeled. mdpi.com This includes identifying intermediates and transition states.

Calculate Activation Parameters: As shown in the previous section, activation energies, enthalpies, and entropies can be calculated with good agreement with experimental trends. mdpi.commdpi.com

Simulate Solvent Effects: MD simulations can model the interaction of the naphthopyran with solvent molecules, providing insight into how the solvent influences reaction kinetics. mdpi.com

These computational approaches are invaluable for understanding the reactivity of 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-, especially when experimental kinetic data is difficult to obtain.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetyl-2H-naphtho[1,2-b]pyran-2-one, and how are intermediates characterized?

  • Methodology : A common approach involves Vilsmeier formylation of hydrazone intermediates, followed by condensation with nucleophiles (e.g., malononitrile, cyanoacetamide). For example, 3-acetyl derivatives can be synthesized via formylation of hydrazones derived from naphthofuran precursors, with reaction conditions optimized at 0–90°C in DMF/POCl₃ .
  • Characterization : Structural confirmation relies on IR (e.g., carbonyl stretching at ~1700 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–8.5 ppm, acetyl groups at δ 2.1–2.5 ppm). Yield optimization (70–80%) is achieved through controlled solvent systems (e.g., ethanol/water recrystallization) .

Q. How are spectral data interpreted to confirm the structure of 3-acetyl-naphthopyran derivatives?

  • Analytical Workflow :

IR Spectroscopy : Identify acetyl (C=O, ~1700 cm⁻¹) and pyran lactone (C=O, ~1650 cm⁻¹) stretches .

¹H-NMR : Assign aromatic protons (multiplicity and integration), acetyl methyl groups (singlet at δ 2.1–2.5 ppm), and substituent-specific signals (e.g., methoxy at δ 3.8–4.0 ppm) .

Mass Spectrometry : Confirm molecular weight (e.g., m/z 264.2 for C₁₆H₁₂O₃) and fragmentation patterns .

Q. What solvent systems and reaction conditions optimize the synthesis of naphthopyran derivatives?

  • Key Parameters :

  • Solvents : DMF for formylation; ethanol/water for recrystallization .
  • Catalysts : POCl₃ in Vilsmeier reactions .
  • Temperature : 0°C for initial reagent mixing; 90°C for cyclization .

Advanced Research Questions

Q. How do reaction pathways diverge when modifying 3-acetyl-naphthopyran with electrophilic agents (e.g., Ac₂O vs. benzoyl chloride)?

  • Case Study : Treatment of 2-amino-7-methoxy-naphthopyran-3-carbonitrile (3b ) with Ac₂O yields two products: an acetylated derivative (4 ) and a pyranopyrimidinone (5 ). In contrast, benzoyl chloride produces a pyranopyrimidinone (6 ) via intramolecular cyclization. Divergence arises from steric and electronic effects of substituents, confirmed by ¹H-NMR and X-ray crystallography .
  • Data Contradiction : Discrepancies in product ratios under similar conditions suggest solvent polarity and temperature sensitivity, requiring kinetic studies .

Q. What computational methods predict the reactivity of 3-acetyl-naphthopyran in C–H functionalization?

  • DFT Applications : Transition-metal-free C–N bond formation via dearomatization can be modeled using DFT (B3LYP/6-31G*). Key intermediates (e.g., naphthopyran-3-one) show nucleophilic reactivity at the α-carbon, validated by NBO charge analysis and frontier molecular orbital (FMO) theory .
  • Mechanistic Insights : Calculations reveal activation barriers for intramolecular cyclization (~25 kcal/mol), aligning with experimental yields (60–75%) .

Q. How do structural modifications (e.g., pyrimidine fusion) enhance bioactivity in naphthopyran derivatives?

  • Structure-Activity Relationships (SAR) : Pyrimidine-fused derivatives (e.g., 12–16 ) exhibit improved antimicrobial activity (MIC 8–32 µg/mL) due to increased planarity and H-bonding capacity. Substituents at C-3 (e.g., acetyl vs. cyano) modulate lipophilicity (ClogP 2.5–3.8), affecting membrane permeability .
  • Contradictions : Despite in vitro efficacy, in vivo nematode models show reduced activity, suggesting metabolic instability or efflux pump interactions .

Methodological Challenges

Q. How are regioisomeric products resolved in naphthopyran syntheses?

  • Chromatography : Flash chromatography (silica gel, hexane/EtOAc gradient) separates regioisomers (Rf 0.3–0.5).
  • Crystallography : Single-crystal X-ray diffraction unambiguously assigns structures, as seen in pyranopyrimidinone derivatives .

Q. What strategies mitigate byproduct formation during acetyl group introduction?

  • Kinetic Control : Slow addition of acetylating agents at low temperatures (−10°C) reduces diacetylated byproducts.
  • Protecting Groups : Temporary silylation (e.g., TBS) of hydroxyl groups prevents unwanted esterification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.